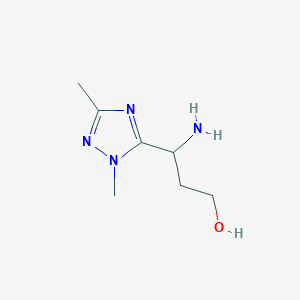

3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol

Description

3-Amino-3-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)propan-1-ol is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole ring substituted with two methyl groups at the 1- and 3-positions. The propan-1-ol backbone is functionalized with an amino group at the 3-position, adjacent to the triazole moiety.

Properties

Molecular Formula |

C7H14N4O |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

3-amino-3-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H14N4O/c1-5-9-7(11(2)10-5)6(8)3-4-12/h6,12H,3-4,8H2,1-2H3 |

InChI Key |

KLBDQTUHAFZXLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C(CCO)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of hydrazine hydrate with aminocyanide and formic acid, followed by cyclization . Another method includes the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization . Industrial production methods often involve the use of nitrates and acetic acid under controlled temperatures to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halides and nucleophiles can be used to introduce new groups onto the triazole ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol exerts its effects involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities . These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activities, contributing to its biological effects .

Comparison with Similar Compounds

Triazole-Containing Propanol Derivatives

Example Compound : 3-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride ()

- Structural Differences: The triazole ring here is substituted with a single methyl group (vs. 1,3-dimethyl in the target compound). The propanol chain lacks the 3-amino group present in the target compound.

- Physicochemical Properties : The hydrochloride salt form () likely enhances solubility in polar solvents compared to the free base form of the target compound.

Aromatic Amino Propanols

Example Compound: 3-Amino-3-(2-aminophenyl)propan-1-ol ()

- Structural Differences: Replaces the triazole ring with a 2-aminophenyl group.

- Hazard Profile : Exhibits acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Similar hazards may apply to the target compound, but direct data are unavailable.

- Molecular Weight : 166.22 g/mol (C₉H₁₄N₂O) vs. an estimated ~209 g/mol for the target compound (assuming C₈H₁₅N₅O).

Triazole-Phenol Derivatives

Example Compound: 2-Amino-5-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol ()

- Structural Differences: Features a phenol ring instead of a propanol chain.

- Molecular Formula : C₁₀H₁₂N₄O (204.23 g/mol) vs. C₈H₁₅N₅O for the target compound.

- Functional Implications: The phenolic –OH group may confer stronger hydrogen-bonding capacity compared to the propanol –OH, influencing solubility and target interactions.

Comparative Data Table

*Estimated based on structural analogy.

Key Research Findings and Implications

Structural-Activity Relationships: The 1,3-dimethyltriazole group in the target compound may enhance metabolic stability compared to monosubstituted triazoles (e.g., ) due to reduced oxidative degradation . The absence of aromatic rings (e.g., phenol in ) could lower cytotoxicity compared to phenolic analogs but may reduce target affinity.

Synthetic Considerations :

- Refluxing with triethylamine or hydrazine hydrate (common in ) is a plausible route for synthesizing the target compound, though specific conditions are undocumented.

Biological Potential: Triazole derivatives are established in both antifungal () and anticancer () contexts, suggesting the target compound warrants testing in these areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.